![molecular formula C21H17F3 B14213269 2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene CAS No. 825633-80-5](/img/structure/B14213269.png)
2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene is an organic compound with the molecular formula C21H17F3 It is characterized by the presence of multiple fluorine atoms attached to a benzene ring structure, making it a fluorinated aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group to the palladium.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the desired product and regenerating the catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s fluorinated structure makes it useful in studying the effects of fluorine substitution on biological activity.
Wirkmechanismus
The mechanism by which 2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethynyl-4-fluorobenzene: Another fluorinated aromatic compound with similar structural features.
3-Fluorophenylboronic acid: Used in similar coupling reactions and has comparable chemical properties.
2-Fluorophenylboronic acid: Shares similar reactivity and applications in organic synthesis.
Uniqueness
2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene is unique due to its specific arrangement of fluorine atoms and the propyl group. This unique structure imparts distinct chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
825633-80-5 |
|---|---|
Molekularformel |
C21H17F3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene |
InChI |
InChI=1S/C21H17F3/c1-2-3-14-4-10-19(20(23)12-14)16-7-11-18(21(24)13-16)15-5-8-17(22)9-6-15/h4-13H,2-3H2,1H3 |
InChI-Schlüssel |
YROXUKGOCQYWDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


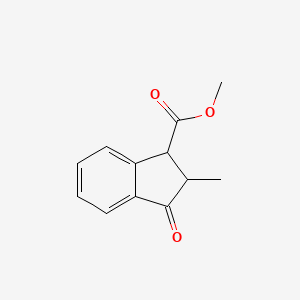

![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

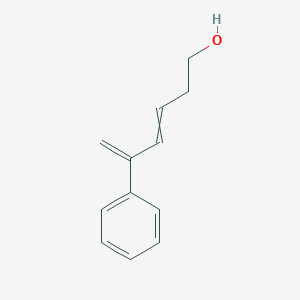
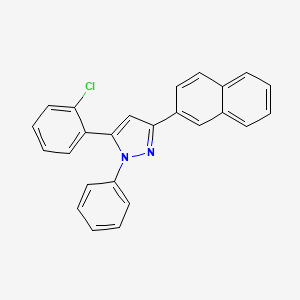
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
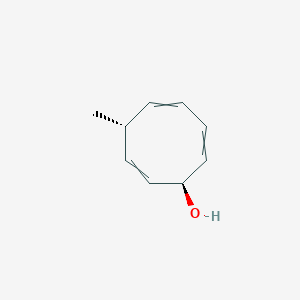
![1-(4-Methylphenyl)-3-[2-[(4-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213238.png)
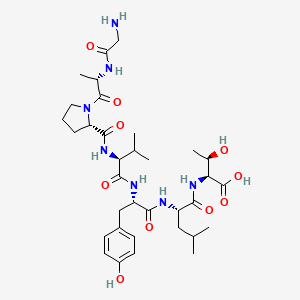
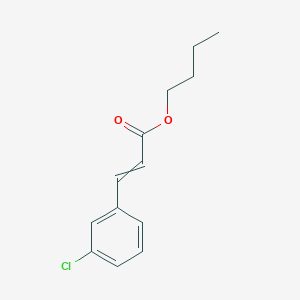
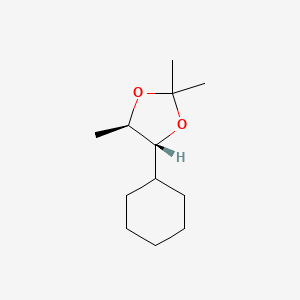

![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
